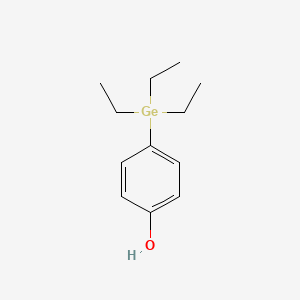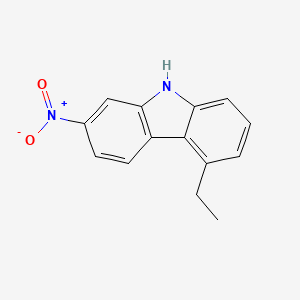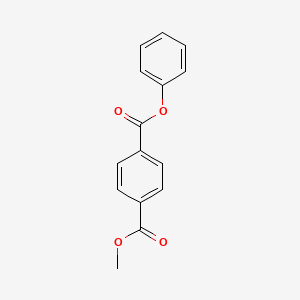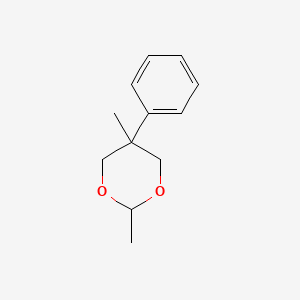
1,3-Dioxane, 2,5-dimethyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 2,5-dimethyl-5-phenyl- is an organic compound with the molecular formula C12H16O2. It is a heterocyclic compound containing a six-membered ring with two oxygen atoms at the 1 and 3 positions, and a phenyl group attached to the 5 position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxane, 2,5-dimethyl-5-phenyl- can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . The reaction conditions are mild and can tolerate acid-sensitive groups.
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- often involves the continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product. The use of molecular sieves or orthoesters can also provide effective water removal through chemical reaction or physical sequestration .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane, 2,5-dimethyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur with reagents like acetyl chloride (RCOCl) or methyl iodide (CH3I).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: RCOCl, CH3I, SOCl2
Major Products Formed
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of corresponding alcohol derivatives.
Substitution: Formation of substituted dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane, 2,5-dimethyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane, 2,5-dimethyl-5-phenyl- involves its ability to form stable cyclic acetals and ketals. These structures provide protection to carbonyl groups during chemical transformations, preventing unwanted reactions. The compound’s stability is attributed to the presence of the phenyl group, which enhances its resistance to hydrolysis and oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A parent compound with a similar structure but without the phenyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
Uniqueness
1,3-Dioxane, 2,5-dimethyl-5-phenyl- is unique due to its enhanced stability and resistance to hydrolysis and oxidation, making it a valuable compound for protecting carbonyl groups in various chemical reactions. The presence of the phenyl group further distinguishes it from other dioxane derivatives .
Eigenschaften
CAS-Nummer |
6248-04-0 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2,5-dimethyl-5-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-13-8-12(2,9-14-10)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
YMHKDLQYBBBVSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCC(CO1)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
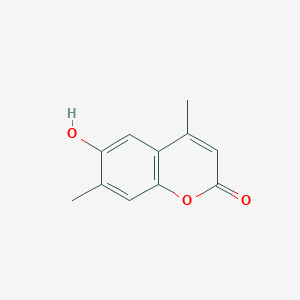
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
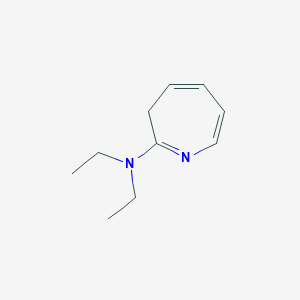

![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
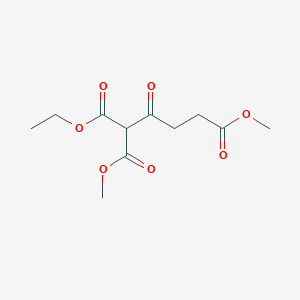
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
